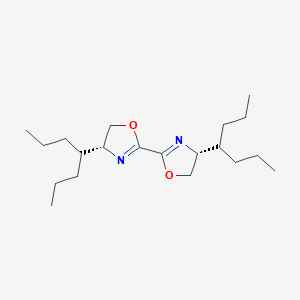
(4R,4'R)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a synthetic organic compound characterized by its unique structure, which includes two heptan-4-yl groups and a tetrahydro-2,2’-bioxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diol with a diacid chloride in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of (4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(5-(heptan-4-yl)-4-phenyl-4,5-dihydrooxazole)
- Other tetrahydro-2,2’-bioxazole derivatives with different substituents.
Uniqueness
(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H36N2O2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(4R)-4-heptan-4-yl-2-[(4R)-4-heptan-4-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H36N2O2/c1-5-9-15(10-6-2)17-13-23-19(21-17)20-22-18(14-24-20)16(11-7-3)12-8-4/h15-18H,5-14H2,1-4H3/t17-,18-/m0/s1 |
InChI Key |
JCIONGJTAFCVIQ-ROUUACIJSA-N |
Isomeric SMILES |
CCCC(CCC)[C@@H]1COC(=N1)C2=N[C@@H](CO2)C(CCC)CCC |
Canonical SMILES |
CCCC(CCC)C1COC(=N1)C2=NC(CO2)C(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















